1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea
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Description
1-(2-Methoxy-2-(3-methoxyphenyl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C14H22N2O4 and its molecular weight is 282.34. The purity is usually 95%.
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Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea shows the utility of similar compounds in organic synthesis, enabling high yields of substituted products. This process demonstrates the compound's role in facilitating the introduction of various functional groups, highlighting its versatility in chemical synthesis (Smith, El‐Hiti, & Alshammari, 2013).
Lossen Rearrangement in Synthesis
The Lossen rearrangement, facilitated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, provides a method for synthesizing ureas from carboxylic acids. This technique underlines the strategic use of urea derivatives in constructing complex molecules, offering a straightforward path to ureas and highlighting environmentally friendly and cost-effective methods (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition by Urea Derivatives
Research into tetrahydropyrimidine-5-carboxylates, a class of cyclic urea derivatives, reveals their potential as enzyme inhibitors. These compounds show effective inhibition profiles against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases. This application signifies the therapeutic potential of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).
Antitumor Activities and Docking Study
The synthesis and structure characterization of a compound similar to the one of interest, focusing on its antitumor activities, showcases the biomedical relevance of urea derivatives. The docking studies into CDK4 protein interactions provide insights into the molecular basis of its antitumor efficacy, demonstrating the compound's potential in cancer therapy (Hu et al., 2018).
Catalytic Synthesis Using Ion-exchange Membranes
The catalytic synthesis of dihydropyrimidinones using strong acidic ion-exchange membranes from urea and other reagents highlights the compound's role in green chemistry. This synthesis route emphasizes the efficiency and environmental benefits of using ion-exchange membranes in the production of urea derivatives, contributing to sustainable chemical processes (Shi Ting-ting, 2004).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-18-8-7-15-14(17)16-10-13(20-3)11-5-4-6-12(9-11)19-2/h4-6,9,13H,7-8,10H2,1-3H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZUUOHCGKLFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(C1=CC(=CC=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.